
7-(4-(2,5-dimethylphenyl)piperidine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-(2,5-dimethylphenyl)piperidine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H27N3O3 and its molecular weight is 453.542. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(2,5-dimethylphenyl)piperidine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(2,5-dimethylphenyl)piperidine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Ene-type Reactions
- Ene-type Reactions : A study by Bottomley, Boyd, and Monteil (1980) investigated ene-type reactions involving acyl group transfers. They found that 4-phenyl-1,2,4-triazoline-3,5-dione adds to various unsaturated compounds, suggesting potential applications in organic synthesis and chemical reactions involving similar structures to the specified compound (Bottomley, Boyd, & Monteil, 1980).
Synthesis of Novel Compounds
- Formation of Tetrahydroquinolinone and Nicotinonitrile Derivatives : Moustafa, Al-Mousawi, and Elnagdi (2011) described novel rearrangement reactions leading to the formation of 2-piperidinyl-tetrahydroquinolinones. This indicates the potential for synthesizing new compounds with structural similarities to the chemical (Moustafa, Al-Mousawi, & Elnagdi, 2011).
Crystal Structure Analysis
- Crystal Structure of Related Compounds : Candan, Kendi, Yarim, Saraç, and Ertan (2001) conducted a study on the crystal structure of a related compound, 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione. Understanding the crystal structure of similar compounds can provide insights into potential applications in material science and crystallography (Candan et al., 2001).
Synthesis of Quinazoline Derivatives
- Synthesis of Novel Quinazoline Derivatives : Chioua, Benabdelouahab, Chioua, Martínez-Álvarez, and Fernández (2002) explored the [4+2] cycloaddition for synthesizing 2,4-diphenylquinazoline-6,7-dicarboxylate, showcasing synthetic routes that might be relevant for the compound (Chioua et al., 2002).
Photochemical Synthesis
- Photochemical Synthesis and Thermal Dimerization : Gakis, Märky, Hansen, Heimgartner, Schmid, and Oberhänsli (1976) investigated the photochemical synthesis of 4-Phenyl-3-oxazolin-5-ones and their thermal dimerization, which can provide insights into photochemical processes and reactions for related compounds (Gakis et al., 1976).
Electrochemical Behavior
- Electrochemical Behavior for Sensing Applications : Gayathri and Kumar (2014) studied the electrochemical behavior of 1,10-Phenanthroline on a multiwalled carbon nanotube surface, indicating potential applications in electrochemistry and sensing technologies for similar compounds (Gayathri & Kumar, 2014).
Luminescent Properties
- Luminescent Properties and Photo-induced Electron Transfer : Gan, Chen, Chang, and Tian (2003) synthesized novel compounds with piperazine substituents and studied their luminescent properties, suggesting potential applications in fluorescence and photochemistry for structurally related compounds (Gan, Chen, Chang, & Tian, 2003).
特性
IUPAC Name |
7-[4-(2,5-dimethylphenyl)piperidine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-18-8-9-19(2)24(16-18)20-12-14-30(15-13-20)26(32)21-10-11-23-25(17-21)29-28(34)31(27(23)33)22-6-4-3-5-7-22/h3-11,16-17,20H,12-15H2,1-2H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYQPQRMNASHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(2,5-dimethylphenyl)piperidine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2594311.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[3-[(6-methoxypyrimidin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B2594312.png)
![3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2594313.png)
![(Z)-4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2594315.png)
![11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2594316.png)
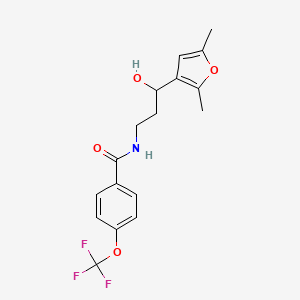
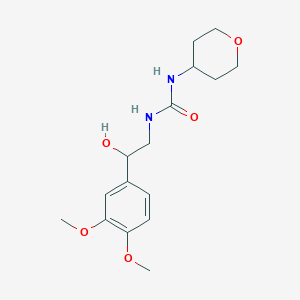
![phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B2594325.png)
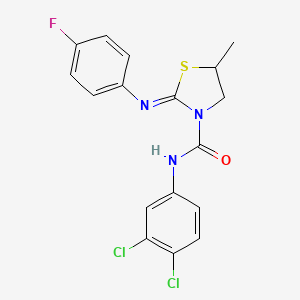
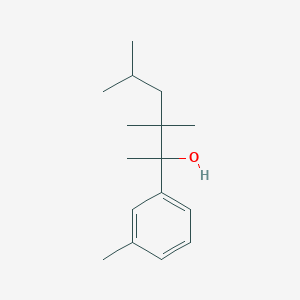
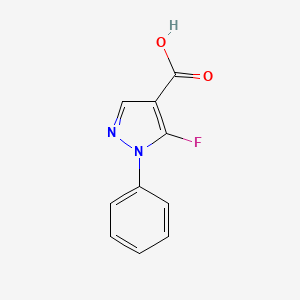
![Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2594329.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2594332.png)
![1H-Indol-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2594334.png)